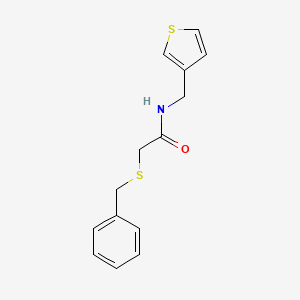

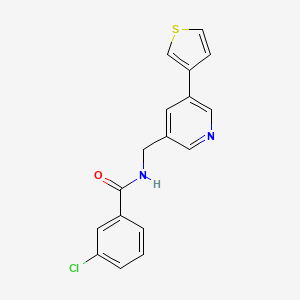

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Electronics

Thiophene derivatives are known for their high resonance energy and electrophilic reactivity, making them suitable for applications in organic electronics . The compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its potential for high π-electron density and planar structure, which are conducive to charge mobility and band-gap tuning.

Supramolecular Chemistry

The thiophene moiety’s ability to engage in π-π interactions makes it a valuable component in supramolecular assemblies . This compound could be explored for creating host-guest systems or molecular recognition platforms that could lead to advancements in sensor technology or drug delivery systems.

Drug Discovery

Heterocyclic compounds like thiophenes are integral in drug discovery due to their diverse biological activities. The benzylthio and thiophen-3-ylmethyl groups in the compound could be key in synthesizing new pharmacologically active molecules with potential anti-inflammatory , antibacterial , or anticancer properties .

Material Science

In material science, the stability and reactivity of thiophene derivatives are crucial. This compound could serve as a precursor for synthesizing new materials with enhanced properties for use in solar cells , biosensors , and electrochromic devices .

Catalysis

The compound’s structural features might make it a candidate for use in catalytic processes, such as Pd-catalyzed coupling reactions . Its potential to form new carbon–carbon bonds could be harnessed in the Sonogashira coupling reaction , a pivotal step in the synthesis of complex organic molecules .

Fluorescent Probes

Due to the inherent fluorescence properties of thiophene derivatives, this compound could be modified to act as a fluorescent probe . Such probes are essential in biological research for imaging and tracking biological processes at the molecular level .

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(15-8-13-6-7-17-10-13)11-18-9-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYVEPVWBGTRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)

![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)

![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)

![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)